

# Preliminary Studies on Canagliflozin in Neurodegenerative Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: **Canagliflozin**, a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for type 2 diabetes, is emerging as a promising therapeutic candidate for neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert pleiotropic effects beyond glycemic control has spurred investigations into its neuroprotective potential. Preclinical studies in various animal models of neurodegeneration—including Alzheimer's disease, Parkinson's disease, and cerebral ischemia—demonstrate that **Canagliflozin** mitigates key pathological hallmarks through diverse mechanisms. These include the activation of AMP-activated protein kinase (AMPK), reduction of neuroinflammation and oxidative stress, and modulation of autophagy and cholinergic pathways. This technical guide provides a comprehensive overview of these preliminary studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to support further research and development in this area.

### Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons. The search for effective therapies has led to the exploration of repurposing existing drugs. **Canagliflozin**, an SGLT2 inhibitor, lowers blood glucose by promoting urinary glucose excretion[1][2]. However, recent evidence reveals its engagement with cellular pathways central to neuronal survival and function, independent of



its primary target. Studies confirm that **Canagliflozin** is lipid-soluble and can cross the blood-brain barrier, allowing it to directly act on the central nervous system[3].

## Canagliflozin in Alzheimer's Disease (AD) Models

Preliminary research indicates that **Canagliflozin** can ameliorate cognitive deficits and pathological markers in AD models. The primary models used are the scopolamine-induced amnesia model in mice, which mimics cholinergic dysfunction, and the 5xFAD transgenic mouse model, which recapitulates amyloid pathology[4][5][6][7][8].

**Data Presentation: Alzheimer's Disease Models** 



| Parameter<br>Measured    | Animal Model                            | Treatment<br>Details | Key<br>Quantitative<br>Result                                                     | Reference |
|--------------------------|-----------------------------------------|----------------------|-----------------------------------------------------------------------------------|-----------|
| Cognitive<br>Function    | Scopolamine-<br>induced Mice            | 21-day treatment     | Significantly improved Novelty Preference Index in Novel Object Recognition Test. | [4][7][8] |
| Anxiety-like<br>Behavior | Scopolamine-<br>induced Mice            | 21-day treatment     | Significantly increased time spent in open arms in the Elevated Plus Maze test.   | [4][7][8] |
| Cholinergic<br>Activity  | Scopolamine-<br>induced Mice            | 21-day treatment     | Decreased Acetylcholinester ase (AChE) activity.                                  | [4][8]    |
| Neuroinflammati<br>on    | Scopolamine-<br>induced Mice<br>(Males) | 21-day treatment     | Reduced microgliosis and astrogliosis (GFAP expression) in the hippocampus.       | [4][7]    |
| mTOR Signaling           | Scopolamine-<br>induced Mice            | 21-day treatment     | Decreased expression of the mammalian target of rapamycin (mTOR).                 | [4][8]    |
| Amyloid<br>Pathology     | 5xFAD Mice<br>(Males)                   | Chronic<br>treatment | Reduced amyloid plaque burden.                                                    | [5]       |







| memory. |  | Cognitive<br>Function | 5xFAD Mice<br>(Males) | Chronic<br>treatment | Improved hippocampal- dependent learning and memory. | [5] |
|---------|--|-----------------------|-----------------------|----------------------|------------------------------------------------------|-----|
|---------|--|-----------------------|-----------------------|----------------------|------------------------------------------------------|-----|

Note: Some effects of **Canagliflozin** in AD models have been observed to be sex-specific, with more pronounced benefits in male mice[5][7].

## **Signaling Pathways in AD Models**

**Canagliflozin**'s effects in AD models appear to be mediated by the inhibition of acetylcholinesterase and the suppression of neuroinflammatory pathways.





Click to download full resolution via product page

Canagliflozin's dual action on cholinergic and inflammatory pathways in AD models.

# **Experimental Protocols: Scopolamine-Induced AD Model**



- Animal Model: CD1 mice[4][6][8].
- Disease Induction: Learning and memory deficits were induced by intraperitoneal injections of scopolamine (a muscarinic receptor antagonist)[7].
- Treatment Regimen: **Canagliflozin** was administered orally daily for 21 days[4][8]. In some studies, it was compared or combined with Donepezil, a standard AD therapy[4][6][8].
- Behavioral Assessments:
  - Novel Object Recognition Test (NORT): Used to evaluate visual recognition memory. The
    test consists of a familiarization phase with two identical objects and a test phase where
    one object is replaced with a novel one. A preference for the novel object indicates intact
    memory[7][8].
  - Elevated Plus Maze (EPM): Used to assess anxiety-like behavior. The apparatus consists
    of two open and two closed arms. Increased time spent in the open arms suggests an
    anxiolytic effect[7][8].
- Biochemical and Histological Analysis: Following behavioral tests, brain tissue (specifically
  the hippocampus and cortex) was collected for analysis. Techniques included
  immunohistochemistry to measure the expression of markers for astrogliosis (Glial Fibrillary
  Acidic Protein, GFAP) and Western blotting to quantify levels of mTOR and AChE activity[4]
  [7][8].

## Canagliflozin in Parkinson's Disease (PD) Models

In a rat model of Parkinson's disease induced by the neurotoxin rotenone, **Canagliflozin** demonstrated significant neuroprotective effects, improving motor function and preserving dopaminergic neurons[9].

**Data Presentation: Parkinson's Disease Models** 



| Parameter<br>Measured   | Animal Model               | Treatment<br>Details           | Key<br>Quantitative<br>Result                                                      | Reference |
|-------------------------|----------------------------|--------------------------------|------------------------------------------------------------------------------------|-----------|
| Motor Function          | Rotenone-<br>lesioned Rats | 20 mg/kg, daily<br>oral admin. | Significantly improved neurobehavioral assessments and declined dyskinesia scores. | [9]       |
| Dopaminergic<br>Neurons | Rotenone-<br>lesioned Rats | 20 mg/kg, daily<br>oral admin. | Upregulation of Tyrosine Hydroxylase (a marker for dopamine neurons).              | [9]       |
| Neurotransmitter<br>s   | Rotenone-<br>lesioned Rats | 20 mg/kg, daily<br>oral admin. | Prominent elevation in dopamine levels.                                            | [9]       |
| Inflammasome            | Rotenone-<br>lesioned Rats | 20 mg/kg, daily<br>oral admin. | Downregulation of NLRP3 and Caspase-1 in the substantia nigra.                     | [9]       |
| Signaling<br>Proteins   | Rotenone-<br>lesioned Rats | 20 mg/kg, daily<br>oral admin. | Upregulation of Nurr1, PGC-1α, SIRT3, beclin-1. Downregulation of mTOR, GSK-3β.    | [9]       |

## **Signaling Pathways in PD Models**

**Canagliflozin**'s neuroprotection in the PD model involves a complex interplay between antiinflammatory, metabolic, and autophagy-related pathways, converging to reduce



neurodegeneration.



Click to download full resolution via product page

Key pathways modulated by Canagliflozin in a Parkinson's disease model.

## **Experimental Protocols: Rotenone-Induced PD Model**



- Animal Model: The PD rat model was induced in male Wistar rats[9].
- Disease Induction: Neurodegeneration was induced by eleven subcutaneous injections of rotenone (1.5 mg/kg), an inhibitor of mitochondrial complex I, administered every other day[9].
- Treatment Regimen: **Canagliflozin** (20 mg/kg) was administered orally on a daily basis throughout the experimental period[9].
- Behavioral Assessments: Dyskinesia was scored to assess the severity of motor complications, a key feature of both PD and its treatment with L-dopa[9].
- Biochemical and Histological Analysis: After the treatment period, the substantia nigra pars compacta (SNpc) was analyzed. Immunohistochemistry was used to quantify the expression of Tyrosine Hydroxylase (TH), β-catenin, NLRP3, and caspase-1. Western blotting or ELISA was used to measure levels of dopamine and key signaling proteins including Nurr1, PGC-1α, SIRT3, beclin-1, mTOR, and GSK-3β[9].

## **Canagliflozin in Cerebral Ischemia Models**

In models of stroke, **Canagliflozin** reduces brain swelling and neuronal injury, demonstrating its potential in acute neuronal insults.

**Data Presentation: Cerebral Ischemia Models** 



| Parameter<br>Measured     | Animal Model            | Treatment<br>Details      | Key<br>Quantitative<br>Result                                                     | Reference    |
|---------------------------|-------------------------|---------------------------|-----------------------------------------------------------------------------------|--------------|
| Brain Edema               | Mouse MCAo/R            | Pre-reperfusion<br>gavage | Significantly reduced hemispheric swelling.                                       | [10][11][12] |
| Neurological<br>Deficit   | Mouse MCAo/R            | Pre-reperfusion<br>gavage | Significantly improved neurological function scores.                              | [10][11]     |
| Infarct Volume            | Mouse MCAo/R            | Pre-reperfusion<br>gavage | Reduced infarct volumes in moderate, but not severe, ischemic insults.            | [10][11][12] |
| Apoptosis                 | Mouse MCAo/R            | Pre-reperfusion gavage    | Reduced<br>neuronal<br>apoptosis.                                                 | [12]         |
| SGLT1<br>Expression       | Mouse MCAo/R            | Pre-reperfusion<br>gavage | Reduced the MCAO-induced elevation of SGLT1 expression in cortex and hippocampus. | [12]         |
| Cell Viability (in vitro) | OGD/R in HT-22<br>cells | Co-treatment              | Increased cell viability and attenuated lactate dehydrogenase (LDH) release.      | [12]         |



## **Signaling Pathways in Ischemia Models**

In cerebral ischemia, **Canagliflozin**'s protective effects are linked to the inhibition of SGLT1 (in addition to SGLT2) and subsequent activation of the energy-sensing AMPK pathway, which helps to suppress apoptosis.





Click to download full resolution via product page

Proposed SGLT1/AMPK signaling pathway for Canagliflozin in cerebral ischemia.

# Experimental Protocols: Middle Cerebral Artery Occlusion (MCAo) Model

- Animal Model: Non-diabetic and type 2 diabetic mice[10][11]. Sprague Dawley rats[12].
- Disease Induction: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAo) using an intraluminal filament. The filament was typically left in place for 1-2 hours before being withdrawn to allow for reperfusion (MCAo/R)[10][12].
- Treatment Regimen: Canagliflozin was administered by oral gavage before the onset of reperfusion[12].
- Outcome Assessments:
  - Neurological Deficit Scoring: A graded scale was used to assess motor and neurological function 24 hours after MCAo.
  - Infarct Volume and Edema Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volumes of the infarct, ipsilateral hemisphere, and contralateral hemisphere were calculated to determine infarct size and the degree of swelling[12].
- In Vitro Model: An oxygen-glucose deprivation/reoxygenation (OGD/R) model was
  established in the HT-22 mouse hippocampal neuronal cell line to mimic ischemic conditions
  in vitro. Cell viability was assessed using assays like MTT, and cell death was measured by
  lactate dehydrogenase (LDH) release[12].

## **Core Neuroprotective Mechanisms of Canagliflozin**

Across different neurodegenerative models, several core mechanisms of **Canagliflozin** consistently emerge. The activation of AMPK appears to be a central event that orchestrates downstream anti-inflammatory and metabolic benefits.





Click to download full resolution via product page

Integrative overview of **Canagliflozin**'s primary neuroprotective mechanisms.

 AMPK Activation: Canagliflozin activates AMPK, a master regulator of cellular energy homeostasis. This is proposed to occur through mild inhibition of mitochondrial respiratory



complex I, which increases the cellular AMP/ADP ratio, a direct activator of AMPK[13][14] [15].

- Anti-Neuroinflammatory Action: Canagliflozin suppresses neuroinflammation by inhibiting key pro-inflammatory pathways. It has been shown to reduce the activation of the NLRP3 inflammasome and downregulate signaling through NF-κB, JNK, and p38 in microglia[9][16] [17][18].
- Reduction of Oxidative Stress: The drug mitigates neuro-oxidative stress, a common pathology in neurodegeneration[9][18][19]. This is likely linked to its effects on mitochondrial function and AMPK-mediated antioxidant responses.
- Modulation of Autophagy: By inhibiting mTOR, a negative regulator of autophagy,
   Canagliflozin can enhance the cellular process of clearing damaged organelles and misfolded proteins, which is often impaired in neurodegenerative diseases[9].

## **Gaps in Research and Future Directions**

The preliminary data are promising, but significant gaps in our understanding remain.

- Huntington's Disease (HD): To date, there is a notable absence of published studies investigating Canagliflozin in animal models of Huntington's disease. Given the metabolic dysregulation observed in HD, this is a critical area for future research. Relevant models for such studies would include the R6/2 or zQ175 knock-in mouse models, which are widely used in preclinical HD research[20][21][22][23].
- Sex-Specific Effects: Several studies have reported that the neuroprotective benefits of **Canagliflozin** are more robust in male mice[5][7]. The mechanisms underlying this sexual dimorphism are unknown and warrant dedicated investigation.
- Chronic vs. Acute Effects: Most studies have focused on relatively short-term administration.
   Long-term studies are needed to understand the sustained efficacy and potential side effects of chronic Canagliflozin treatment in the context of progressive neurodegeneration.
- Target Engagement: While SGLT1 and SGLT2 are expressed in the brain, and AMPK
  activation is a clear outcome, the precise molecular targets and off-target effects of
  Canagliflozin within the CNS require further elucidation.



### Conclusion

Preliminary preclinical evidence strongly suggests that **Canagliflozin** possesses significant neuroprotective properties relevant to a range of neurodegenerative conditions. Its multifaceted mechanism of action—targeting cellular energy metabolism, inflammation, and protein quality control—positions it as a compelling candidate for drug repurposing. The data summarized in this guide highlight the need for continued investigation to translate these promising findings from animal models into potential therapeutic strategies for human neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 2. Mechanism of Action [injmedicalconnect.com]
- 3. Neuroprotective Effect of SGLT2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canagliflozin Reduces Pathology in the Aging Mouse Brain for Male Mice Only Fight Aging! [fightaging.org]
- 6. Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer's Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canagliflozin attenuates neurodegeneration and ameliorates dyskinesia through targeting the NLRP3/Nurr1/GSK-3β/SIRT3 pathway and autophagy modulation in rotenone-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Canagliflozin, an Inhibitor of the Na+-Coupled D-Glucose Cotransporter, SGLT2, Inhibits Astrocyte Swelling and Brain Swelling in Cerebral Ischemia | Semantic Scholar



#### [semanticscholar.org]

- 11. Canagliflozin, an Inhibitor of the Na+-Coupled D-Glucose Cotransporter, SGLT2, Inhibits Astrocyte Swelling and Brain Swelling in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Canagliflozin ameliorates neuronal injury after cerebral ischemia reperfusion by targeting SGLT1 and AMPK-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Na+/Glucose Cotransporter Inhibitor... [experts.mcmaster.ca]
- 16. SGLT2 Inhibitor Canagliflozin Alleviates High Glucose-Induced Inflammatory Toxicity in BV-2 Microglia PMC [pmc.ncbi.nlm.nih.gov]
- 17. SGLT2 Inhibitor Canagliflozin Alleviates High Glucose-Induced Inflammatory Toxicity in BV-2 Microglia PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (Gliflozins) on Diabetes-Induced Neurodegeneration and Neurotoxicity: A Graphical Review -PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Animal models of Huntington's disease and their applicability to novel drug discovery and development PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 23. criver.com [criver.com]
- To cite this document: BenchChem. [Preliminary Studies on Canagliflozin in Neurodegenerative Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606465#preliminary-studies-on-canagliflozin-in-neurodegenerative-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com